molecular formula C27H27N7O2 B3862884 4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE

4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B3862884
M. Wt: 481.5 g/mol
InChI Key: LMLYNAKGQNIBCW-TURZUDJPSA-N
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Description

4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a benzyloxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the hydrazone: This step involves the reaction of 3-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with cyanuric chloride to form the triazine ring.

    Substitution: The final step involves the substitution of the chlorine atoms on the triazine ring with morpholine and phenylamine to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form the corresponding benzoic acid derivative.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Chemical Biology: The compound is used to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE include other triazine derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:

  • 4-[(2E)-2-{[3-(METHOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
  • 4-[(2E)-2-{[3-(ETHOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE

These similar compounds highlight the importance of the specific substituents on the triazine ring and their impact on the compound’s overall properties and applications.

Properties

IUPAC Name

6-morpholin-4-yl-4-N-phenyl-2-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O2/c1-3-8-21(9-4-1)20-36-24-13-7-10-22(18-24)19-28-33-26-30-25(29-23-11-5-2-6-12-23)31-27(32-26)34-14-16-35-17-15-34/h1-13,18-19H,14-17,20H2,(H2,29,30,31,32,33)/b28-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLYNAKGQNIBCW-TURZUDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
Reactant of Route 3
4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
Reactant of Route 4
4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
Reactant of Route 5
4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
Reactant of Route 6
4-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE

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